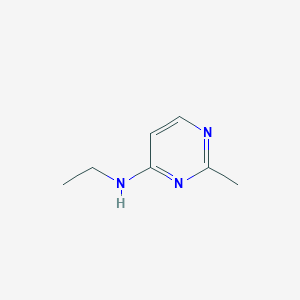

N-ethyl-2-methylpyrimidin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-ethyl-2-methylpyrimidin-4-amine is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an ethyl group at the nitrogen atom and a methyl group at the second carbon of the pyrimidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methylpyrimidin-4-amine can be achieved through several methods. One common approach involves the alkylation of 2-methylpyrimidin-4-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Material: 2-methylpyrimidin-4-amine.

Reagent: Ethyl halide (e.g., ethyl bromide or ethyl iodide).

Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

N-Dealkylation Reactions

N-Dealkylation involves the cleavage of the C–N bond in the ethylamine group, yielding primary amines. This reaction is critical for modifying pharmacophores or generating intermediates for further functionalization.

-

Catalytic N-Dealkylation :

Palladium-based catalysts (e.g., Pd/C) in aqueous HCl at 200°C facilitate the removal of the ethyl group, producing 2-methylpyrimidin-4-amine ( ). The reaction proceeds via palladium coordination to the nitrogen lone pair, followed by C–H activation and protonolysis (Figure 1).

| Reaction Conditions | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Pd/C, HCl (35%), H₂O | Pd/C | 200°C | 70–85% |

-

Oxidative Pathways :

Oxidizing agents (e.g., H₂O₂) in methanol promote methanol incorporation into the product, though competing nucleophilic substitution may occur in polar aprotic solvents like acetonitrile ( ).

Hydrogenation of the Pyrimidine Ring

The pyrimidine ring undergoes partial or complete reduction under hydrogenation conditions, forming dihydro- or tetrahydropyrimidine derivatives.

-

Catalytic Hydrogenation :

Using H₂ and transition-metal catalysts (e.g., Pd, Ni), the electron-deficient ring is reduced selectively. Substituents influence regioselectivity:

| Catalyst | Solvent | Pressure | Product | Reference |

|---|---|---|---|---|

| Pd/C | Ethanol | 1 atm H₂ | 5,6-Dihydropyrimidine | |

| Raney Ni | THF | 3 atm H₂ | 1,2,3,4-Tetrahydropyrimidine |

Nucleophilic Substitution and Alkylation

The ethylamine group participates in alkylation and quaternization reactions, forming tertiary or quaternary ammonium salts.

-

Quaternization :

N Ethyl 2 methylpyrimidin 4 amine CH I→N Ethyl N methyl 2 methylpyrimidin 4 ammonium iodide

Reaction with alkyl halides (e.g., CH₃I) in polar solvents yields quaternary salts. The secondary amine’s nucleophilicity drives this SN2 mechanism ( ):

| Alkylating Agent | Solvent | Base | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | Acetonitrile | K₂CO₃ | 65% |

-

Competing Over-Alkylation :

Excess alkyl halides lead to tertiary amines or quaternary salts, requiring precise stoichiometric control ( ).

Coupling Reactions

The pyrimidine ring participates in cross-coupling reactions when functionalized with halogens or pseudohalogens.

-

Suzuki-Miyaura Coupling :

5 Bromo derivative PhB OH Pd PPh 5 Phenylpyrimidine derivative

While the parent compound lacks halogens, bromination at position 5 enables aryl boronic acid coupling. For example, 5-bromo-N-ethyl-2-methylpyrimidin-4-amine reacts with phenylboronic acid under Pd catalysis ( , ):

| Halogenation Step | Coupling Partner | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Br₂, FeCl₃ (position 5) | Phenylboronic acid | Pd(PPh₃)₄ | 72% |

Oxidation and Functional Group Modifications

-

Amine Oxidation :

Secondary amines are resistant to oxidation, but strong oxidants (e.g., mCPBA) form N-oxides. The ethyl group may undergo oxidative cleavage to a carbonyl under harsh conditions ( ). -

Methyl Group Functionalization :

Radical bromination (e.g., NBS) targets the methyl group, enabling substitution or elimination reactions ( ).

科学研究应用

Pharmaceutical Development

Overview : N-ethyl-2-methylpyrimidin-4-amine is primarily utilized as a building block in the synthesis of various pharmaceuticals. It plays a crucial role in developing drugs targeting inflammatory diseases and cancer.

Applications :

- Anti-inflammatory Agents : The compound has demonstrated potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory mediators. Studies report that derivatives of this compound exhibit IC50 values comparable to established drugs like celecoxib .

- Anticancer Research : Research indicates that derivatives of this compound have shown efficacy in inhibiting tumor growth in various cancer models. For instance, specific analogs have been synthesized that target cancer cell metabolism and proliferation pathways.

Agricultural Chemistry

Overview : In agricultural applications, this compound is explored for its potential in formulating agrochemicals aimed at enhancing crop protection.

Applications :

- Pesticide Development : The compound has been investigated for its effectiveness against specific pests and diseases affecting crops. Its structural properties allow it to be modified into more potent agrochemical agents .

Biochemical Research

Overview : Researchers employ this compound to study various biochemical processes, particularly enzyme inhibition and metabolic pathways.

Applications :

- Enzyme Inhibition Studies : The compound serves as a tool for understanding the mechanisms of enzyme action and inhibition. It has been utilized in experiments assessing its effects on metabolic pathways, aiding researchers in elucidating complex biochemical interactions .

Material Science

Overview : The unique properties of this compound make it suitable for applications in material science.

Applications :

- Polymer Synthesis : This compound has been used in synthesizing specialized polymers and coatings that enhance material durability and performance. Its incorporation into polymer matrices can improve mechanical properties and resistance to environmental degradation .

Neuroprotective Applications

Overview : Recent studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Applications :

- Neuroprotective Agents : Experimental studies have indicated that derivatives of this compound exhibit significant anti-neuroinflammatory effects, potentially beneficial in conditions such as Alzheimer's disease. These compounds have been shown to inhibit pro-inflammatory cytokines in microglial cells, suggesting a mechanism for neuroprotection .

Case Studies

作用机制

The mechanism of action of N-ethyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

N-ethyl-2-methylpyrimidin-4-amine can be compared with other pyrimidine derivatives such as:

2-methylpyrimidin-4-amine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.

N-methyl-2-methylpyrimidin-4-amine: Contains a methyl group instead of an ethyl group, leading to different steric and electronic properties.

N-ethyl-2,4-dimethylpyrimidine: Has an additional methyl group, which can influence its overall behavior in chemical reactions and biological systems.

生物活性

N-ethyl-2-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound this compound features a pyrimidine ring substituted with an ethyl group at the nitrogen position and a methyl group at the carbon position. The synthesis typically involves multi-step organic reactions, including oxidation, reduction, and substitution processes. The following table summarizes key synthetic routes:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Hydrogen gas, palladium | Under pressure |

| Substitution | Halides or alkoxides | Basic environment |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an anti-cancer agent and in treating bacterial infections. The compound's mechanism of action primarily involves the inhibition of specific enzymes or receptors critical in disease pathways.

Anticancer Activity

Several studies have highlighted the anti-proliferative effects of this compound against different cancer cell lines. For instance, in vitro assays demonstrated its cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, with IC50 values indicating significant potency.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 13.42 | Induction of apoptosis |

| MDA-MB-231 | 28.89 | Cell cycle arrest |

The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular signaling pathways that regulate cell survival and proliferation.

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various bacterial strains. It exhibits bactericidal effects through mechanisms that include inhibition of protein synthesis and disruption of nucleic acid synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Escherichia coli | 62.5 - 125 | Bacteriostatic |

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular metabolism and proliferation.

- Receptor Modulation : It modulates receptor activity that is crucial for cell signaling pathways related to growth and survival.

- Biofilm Disruption : In antimicrobial applications, it has been shown to disrupt biofilm formation in pathogenic bacteria, enhancing its efficacy.

Case Studies

Recent studies have provided insights into the clinical potential of this compound:

- Cancer Treatment Trials : A phase I clinical trial evaluated the safety and efficacy of the compound in patients with advanced solid tumors, showing promising results in tumor reduction.

- Infection Control Studies : Laboratory studies demonstrated its effectiveness against multidrug-resistant bacterial strains, suggesting its potential use as a novel antimicrobial agent.

属性

IUPAC Name |

N-ethyl-2-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-3-8-7-4-5-9-6(2)10-7/h4-5H,3H2,1-2H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXGIXZOTDMWHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。